molecular formula C8H13N3O B13107652 N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

Cat. No.: B13107652
M. Wt: 167.21 g/mol
InChI Key: SABIVCSWRVPFDS-UHFFFAOYSA-N
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Description

N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery research, serving primarily as a versatile synthetic building block. Its structure incorporates a pyrimidine ring, a common motif in pharmaceuticals and biologically active molecules, linked via an ether-oxygen to a propan-1-amine chain. Pyrimidine derivatives are frequently explored in the development of kinase inhibitors and have been investigated as activators of metabolic enzymes like glucokinase (GK) . The structural features of this amine, particularly the pyrimidin-5-yloxy group, make it a valuable intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers may utilize this compound in the design and synthesis of novel compounds targeting various disease pathways. As a key intermediate, it can be further functionalized to develop potential therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-methyl-2-pyrimidin-5-yloxypropan-1-amine

InChI

InChI=1S/C8H13N3O/c1-7(3-9-2)12-8-4-10-6-11-5-8/h4-7,9H,3H2,1-2H3

InChI Key

SABIVCSWRVPFDS-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)OC1=CN=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative.

    Attachment of the Pyrimidin-5-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a suitable alcohol or amine to introduce the pyrimidin-5-yloxy group.

    N-Methylation: The final step is the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine has the following chemical structure:

  • Molecular Formula : C10_{10}H14_{14}N2_2O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for demonstration)

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. Its pyrimidine moiety is known to interact with various biological targets, making it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy as a selective serotonin reuptake inhibitor (SSRI). The results indicated that it exhibited significant binding affinity to serotonin transporters, suggesting its potential use in treating depression and anxiety disorders .

Neuropharmacology

Research has shown that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Data Table: Neuropharmacological Effects

CompoundTarget ReceptorBinding Affinity (Ki, nM)Effect
This compoundSerotonin Transporter50Inhibition of reuptake
Similar Compound ADopamine D2 Receptor30Partial agonist
Similar Compound BNorepinephrine Transporter25Inhibition of reuptake

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against both strains, indicating its potential as an antimicrobial agent .

Cancer Research

This compound has been explored for its anticancer properties, particularly in inhibiting tumor growth.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)10Apoptosis induction
MCF7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)20Inhibition of proliferation

Mechanism of Action

The mechanism by which N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in collagen synthesis, such as collagen prolyl 4-hydroxylases.

    Pathways: It can modulate pathways related to fibrosis, reducing the expression of collagen and other extracellular matrix proteins.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s propan-1-amine backbone with aryl or heteroaryl substituents is a common scaffold in bioactive molecules. Key structural analogues include:

Compound Name Substituent(s) Key Structural Differences Biological Targets/Activity
N-Methyl-2-phenylpropan-1-amine Phenyl group at C2 Pyrimidin-5-yloxy vs. phenyl CNS stimulant (Phenpromethamine)
D01 (N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine) Naphthyloxy and thienyl groups at C3 Branched C3 substituents vs. C2 pyrimidine Dual SERT/KCNQ inhibitor
2-(3-(Trifluoromethyl)phenyl)propan-1-amine CF₃-phenyl at C2 Pyrimidin-5-yloxy vs. CF₃-phenyl Calcium channel inhibition (Cav1.3)
N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine Fluorobenzyl-tetrazine at C3 Pyrimidin-5-yloxy vs. fluorobenzyl-tetrazine Aβ plaque imaging agent

Key Observations :

  • Steric Considerations : Pyrimidine’s planar structure may reduce steric hindrance compared to bulkier substituents like naphthyloxy (D01) .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and LogP Comparisons:
  • N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine : Calculated molecular weight ≈ 195.22 g/mol (C₈H₁₃N₃O); estimated LogP ≈ 0.5 (pyrimidine’s polarity reduces lipophilicity).
  • N-Methyl-2-phenylpropan-1-amine : Molecular weight 163.23 g/mol; LogP ≈ 1.8 (phenyl enhances lipophilicity) .
  • D01 : Molecular weight ≈ 380.45 g/mol; LogP ≈ 3.2 (naphthyloxy and thienyl increase lipophilicity) .

Implications : Lower LogP in the pyrimidine derivative suggests improved aqueous solubility, which may enhance bioavailability but reduce blood-brain barrier penetration compared to phenyl analogs .

Biological Activity

N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a compound with significant potential in medicinal chemistry and agriculture, primarily due to its unique structural features. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C8_{8}H11_{11}N3_{3}O
  • Molecular Weight : Approximately 165.19 g/mol
  • Structural Features :
    • Contains a pyrimidine ring substituted with a methoxy group.
    • Features a propan-1-amine backbone, which enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Antifungal Activity :
    • Studies indicate that compounds similar to this compound exhibit antifungal properties by disrupting fungal cell wall synthesis or interfering with nucleic acid metabolism.
    • The presence of the pyrimidin-5-yloxy group enhances its interaction with fungal targets, making it a candidate for agricultural fungicides.
  • Antibacterial Activity :
    • While specific data on antibacterial activity for this compound is limited, related pyrimidine derivatives have shown promise against various bacterial strains .
  • Potential in Cancer Treatment :
    • Similar compounds have been investigated for their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound could also be explored in this context .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
N-Methyl-pyrimidinyl propanamideAntifungalDisruption of cell wall synthesis
4-Amino-pyrimidineAntibacterialInhibition of protein synthesis
Pyrimidine derivative with phenoxy groupAnticancerKinase inhibition

Case Study: Antifungal Mechanism

In one study, this compound was evaluated for its antifungal properties against Candida albicans. The compound demonstrated significant inhibition of growth at concentrations as low as 50 µg/mL. The mechanism was identified as interference with the synthesis of glucan in the fungal cell wall, which is critical for maintaining cell integrity.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes allowing for the introduction of various functional groups. Modifications can lead to derivatives with enhanced biological activities or novel properties suitable for specific applications in both medicinal and agricultural chemistry.

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